molecular formula C13H13NO B1266564 2-(Anilinomethyl)phenol CAS No. 3526-45-2

2-(Anilinomethyl)phenol

Cat. No. B1266564
CAS RN: 3526-45-2
M. Wt: 199.25 g/mol
InChI Key: RPHPKMUPELFCMC-UHFFFAOYSA-N
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Description

“2-(Anilinomethyl)phenol” is a chemical compound with the linear formula C13H13NO . Its molecular weight is 199.255 .


Synthesis Analysis

Phenolic compounds, such as “2-(Anilinomethyl)phenol”, can be synthesized through various methods. Some of these methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “2-(Anilinomethyl)phenol” consists of a phenol group and an aniline group connected by a methylene bridge . The molecule has a density of 1.2±0.1 g/cm^3, a boiling point of 359.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .


Chemical Reactions Analysis

Phenols, including “2-(Anilinomethyl)phenol”, are known to undergo various chemical reactions. For instance, they can be oxidized to yield quinones . The reaction of phenols with environmental oxidants like manganese dioxide is also a major degradation mechanism .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The oxidation of phenols yields a dark-colored mixture containing quinones .

Scientific Research Applications

Catalytic Asymmetric Dearomatization

2-(Anilinomethyl)phenol and its derivatives have applications in catalytic asymmetric dearomatization (CADA) reactions. These substances are utilized as starting materials in dearomatization reactions to construct highly functionalized cyclohexadienones. The challenge lies in achieving asymmetric catalysis while maintaining selectivity and overcoming the loss of aromaticity (Wu, Zhang, & You, 2016).

Benzoxazine Synthesis

2-(Anilinomethyl)phenol derivatives are pivotal in the synthesis of benzoxazines. These compounds, synthesized via HCl hydrolysis from typical benzoxazines, demonstrate the feasibility of using 2-(aminomethyl) phenolic derivatives as reactants in novel benzoxazine synthesis processes. The chemical structures and thermal properties of these derivatives are characterized through various spectroscopic methods (Cui, Arza, Froimowicz, & Ishida, 2020).

Infrared Spectroscopy in Reduction Monitoring

The compound 2-((phenylimino)methyl)phenol, synthesized from salicylaldehyde and aniline, is used for in situ monitoring of reduction reactions with sodium borohydride in solution. This process, monitored by infrared spectroscopy, is crucial for understanding the reduction of C=N double bonds to C-N in solutions (Turhan & Yasar, 2020).

Catalysts for Hydrazone and Oxime Formation

2-Aminophenols, including 2-(aminomethyl)phenol derivatives, are discovered as new classes of catalysts for hydrazone and oxime formation in water at neutral pH. These compounds offer rate enhancements in aqueous solutions, indicating their effectiveness as catalysts with aryl ketone substrates (Larsen, Pittelkow, Karmakar, & Kool, 2014).

Catalytic Oxidation of Phenolic and Aniline Compounds

Superparamagnetic Fe3O4 nanoparticles, in the presence of 2-(Anilinomethyl)phenol and its derivatives, act as catalysts for the oxidation of phenolic and aniline compounds. These nanoparticles demonstrate excellent catalysis ability and stability in removing such compounds from solutions, highlighting their potential in environmental applications (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Safety And Hazards

Exposure to phenolic compounds may cause irritation to the skin, eyes, nose, throat, and nervous system . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .

properties

IUPAC Name

2-(anilinomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14-15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHPKMUPELFCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956704
Record name 2-(Anilinomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Anilinomethyl)phenol

CAS RN

3526-45-2
Record name 3526-45-2
Source DTP/NCI
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Record name 3526-45-2
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Record name 2-(Anilinomethyl)phenol
Source EPA DSSTox
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Record name 3526-45-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Qu, LJ Tian, J Dong - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C13H13NO, which was synthesized by the reduction of 2-(phenyliminomethyl)phenol, the dihedral angle between the two benzene ring planes is 71.08 (4). The …
Number of citations: 4 scripts.iucr.org
S Gao, SW Ng - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
The two aromatic rings of the title compound, C11H11N3O, are nearly perpendicular to one another, with a dihedral angle between their planes of 80.52 (18). In the crystal, the amino N …
Number of citations: 4 scripts.iucr.org
PA Ajibade, FP Andrew - Molbank, 2021 - mdpi.com
Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are …
Number of citations: 3 www.mdpi.com
Q Zhao, C Chen, R Fan, Y Yuan… - Journal of Fire …, 2017 - journals.sagepub.com
A halogen-free flame retardant containing nitrogen and phosphorus, 2-[anilino-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]phenol (PDOP), has been synthesized by reaction of …
Number of citations: 53 journals.sagepub.com
LR Knöpke, N Nemati, A Köckritz, A Brückner… - …, 2010 - Wiley Online Library
Coupled ATR‐FTIR, UV/Vis, and Raman spectroscopy has been introduced for the monitoring of liquid phase hydrogenation reactions under elevated H 2 pressure by implementation …
H Shu, NS Yu, GL Xie, LZ Chen - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C14H15NO2, the dihedral angle between the two benzene rings is 71.10 (5). In the crystal, molecules are linked by intermolecular N—H⋯O, and O—H⋯N …
Number of citations: 1 scripts.iucr.org
LZ Chen - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the title compound, C13H12ClNO, the dihedral angle between the two benzene ring planes is 68.71 (8). In the crystal, molecules are linked by pairs of O—H⋯N hydrogen bonds into …
Number of citations: 7 scripts.iucr.org
RKK Reddy, CB Reddy, KS Kumar, CN Raju… - Organic …, 2009 - acgpubs.org
Benzoxazaphosphininyl Phenylboronates were prepared by O-Phosphorylation of potassium salt of phenylboronic acid with cyclic phosphoromonochloridates in the presence of …
Number of citations: 3 www.acgpubs.org

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